Cas no 872695-34-6 (3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine)

3-(2H-1,3-Benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzodioxole moiety and a benzylsulfanyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzodioxole group enhances metabolic stability, while the benzylsulfanyl moiety offers potential for further functionalization. Its well-defined molecular architecture allows for precise modulation in drug discovery, particularly in targeting enzymes or receptors requiring specific ligand interactions. The compound’s synthetic versatility and stability under standard conditions make it suitable for diverse applications in medicinal chemistry and material science.
3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine structure
872695-34-6 structure
Product Name:3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine
CAS No:872695-34-6
MF:C18H14N2O2S
MW:322.380962848663
CID:5957311
PubChem ID:7206266
Update Time:2025-10-28

3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine
    • 3-(1,3-benzodioxol-5-yl)-6-benzylsulfanylpyridazine
    • Pyridazine, 3-(1,3-benzodioxol-5-yl)-6-[(phenylmethyl)thio]-
    • CHEMBL1509227
    • SMR000237106
    • MLS000724899
    • HMS2516G18
    • AKOS024618574
    • BRD-K24260115-001-07-4
    • F1899-1368
    • 872695-34-6
    • HMS3377K12
    • 3-(benzo[d][1,3]dioxol-5-yl)-6-(benzylthio)pyridazine
    • Inchi: 1S/C18H14N2O2S/c1-2-4-13(5-3-1)11-23-18-9-7-15(19-20-18)14-6-8-16-17(10-14)22-12-21-16/h1-10H,11-12H2
    • InChI Key: BQHQWRFAGHFKBN-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C3OCOC3=C2)=NN=C(SCC2=CC=CC=C2)C=C1

Computed Properties

  • Exact Mass: 322.07759887g/mol
  • Monoisotopic Mass: 322.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 69.5Ų

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 550.4±50.0 °C(Predicted)
  • pka: 1.81±0.12(Predicted)

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3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine Related Literature

Additional information on 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine

3-(2H-1,3-Benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine: A Comprehensive Overview

The compound with CAS No 872695-34-6, commonly referred to as 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridazine ring with a benzodioxole moiety and a benzylsulfanyl group. The benzodioxole group, a derivative of benzene with two oxygen atoms in a cyclic structure, contributes to the molecule's aromatic stability and potential biological activity. Similarly, the benzylsulfanyl group introduces sulfur into the structure, which can enhance the compound's reactivity and bioavailability.

Recent studies have highlighted the potential of 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine as a promising candidate in drug discovery. Researchers have explored its ability to modulate various cellular pathways, particularly those involved in inflammation and oxidative stress. The pyridazine ring, a six-membered aromatic ring with two nitrogen atoms, is known for its versatility in chemical reactivity and has been implicated in numerous pharmacological activities. The integration of this ring with the benzodioxole and benzylsulfanyl groups creates a molecule with unique electronic properties that may be harnessed for therapeutic purposes.

One of the most intriguing aspects of this compound is its potential anti-inflammatory activity. Studies have demonstrated that 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be effective in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. Furthermore, its ability to scavenge free radicals indicates that it could also play a role in combating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine involves a multi-step process that showcases the ingenuity of modern organic chemistry. The construction of the pyridazine ring is typically achieved through condensation reactions involving appropriate diamine precursors. The incorporation of the benzodioxole group requires careful control over reaction conditions to ensure selective formation of the desired product. Similarly, the attachment of the benzylsulfanyl group involves nucleophilic substitution reactions that highlight the reactivity of sulfur-containing compounds.

In terms of pharmacokinetics, 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine exhibits favorable properties that make it an attractive candidate for drug development. Preclinical studies have shown that it has good bioavailability and is well-tolerated in animal models. Its ability to cross cellular membranes suggests that it could effectively target intracellular pathways involved in disease progression. Additionally, preliminary toxicity studies indicate that the compound has a low toxicity profile, further supporting its potential as a therapeutic agent.

The structural uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine also makes it an interesting subject for chemical biology research. Scientists are exploring its interactions with various proteins and enzymes to uncover novel mechanisms of action. For instance, recent findings suggest that the compound may inhibit certain kinases involved in cell signaling pathways. This opens up new avenues for its application in treating diseases where kinase activity plays a pivotal role, such as cancer or cardiovascular disorders.

In conclusion, 3-(2H-1,3-benzodioxol-5-yl)-6-(benzylsulfanyl)pyridazine (CAS No 872695-34

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